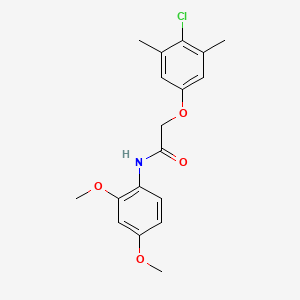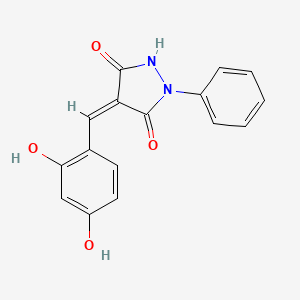
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in energy homeostasis, and its activation has been shown to have potential therapeutic benefits in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Wirkmechanismus
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide activates AMPK by binding to its regulatory subunit, leading to conformational changes that enhance its activity. AMPK activation results in the inhibition of anabolic pathways and the activation of catabolic pathways, leading to increased energy production and glucose uptake.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have several biochemical and physiological effects, including increased glucose uptake, enhanced fatty acid oxidation, and reduced lipogenesis. It also has anti-inflammatory and neuroprotective effects and has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide is a potent and selective activator of AMPK and has been widely used in preclinical studies to investigate the role of AMPK in various diseases. However, its use in clinical trials is limited by its poor pharmacokinetic properties, including low oral bioavailability and rapid clearance.
Zukünftige Richtungen
Several future directions for the research and development of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide are possible. These include the identification of more potent and selective AMPK activators with improved pharmacokinetic properties, the investigation of the role of AMPK in other diseases, and the development of combination therapies that target multiple pathways involved in disease pathogenesis. Additionally, the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide in combination with other drugs or therapies may enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide involves several steps, including the reaction of 4-chloro-3,5-dimethylphenol with 2,4-dimethoxybenzaldehyde to form 2-(4-chloro-3,5-dimethylphenoxy)benzaldehyde. This intermediate is then reacted with N-(2-bromoethyl)acetamide in the presence of a base to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-bromoethyl)acetamide. Finally, the bromine atom is replaced with a methoxy group using sodium methoxide to obtain 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied in various preclinical models, including cell-based assays, animal models, and human clinical trials. Its potential therapeutic benefits have been demonstrated in several diseases, including diabetes, cancer, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-7-14(8-12(2)18(11)19)24-10-17(21)20-15-6-5-13(22-3)9-16(15)23-4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWYVNKELTZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5233569.png)
![ethyl 5-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5233574.png)
![(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5233591.png)
![5-({1-[2-(2-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233607.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)
![1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B5233618.png)
![3-[(3-bromobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5233619.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5233638.png)
![3-(2-fluorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233641.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233652.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5233659.png)